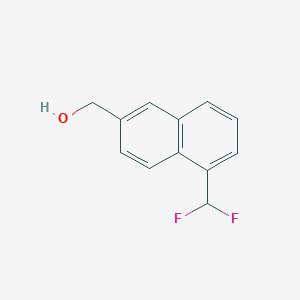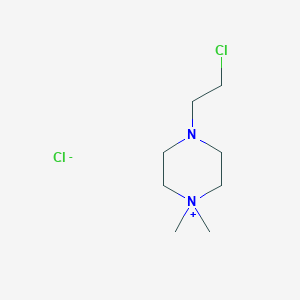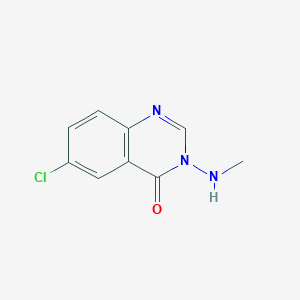
6-Chloro-3-(methylamino)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(methylamino)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at the 6th position and a methylamino group at the 3rd position makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(methylamino)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzonitrile and methylamine.
Cyclization: The 2-aminobenzonitrile undergoes cyclization with formamide to form 2-aminoquinazolin-4(3H)-one.
Chlorination: The 2-aminoquinazolin-4(3H)-one is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6th position, resulting in 6-chloroquinazolin-4(3H)-one.
Methylation: Finally, the 6-chloroquinazolin-4(3H)-one is reacted with methylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Chloro-3-(methylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to modify the quinazoline ring.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, Schiff bases, and other heterocyclic derivatives, which can have diverse biological and chemical properties.
科学的研究の応用
6-Chloro-3-(methylamino)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-3-(methylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may inhibit or activate specific signaling pathways, depending on its structure and the nature of the target.
類似化合物との比較
Similar Compounds
6-Chloroquinazolin-4(3H)-one: Lacks the methylamino group, which may affect its biological activity and chemical reactivity.
3-(Methylamino)quinazolin-4(3H)-one: Lacks the chlorine atom, which may influence its binding affinity and selectivity for molecular targets.
Quinazolin-4(3H)-one: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents.
Uniqueness
6-Chloro-3-(methylamino)quinazolin-4(3H)-one is unique due to the presence of both chlorine and methylamino groups, which confer distinct chemical and biological properties. These substituents enhance its potential as a versatile compound in various scientific and industrial applications.
特性
CAS番号 |
60512-87-0 |
|---|---|
分子式 |
C9H8ClN3O |
分子量 |
209.63 g/mol |
IUPAC名 |
6-chloro-3-(methylamino)quinazolin-4-one |
InChI |
InChI=1S/C9H8ClN3O/c1-11-13-5-12-8-3-2-6(10)4-7(8)9(13)14/h2-5,11H,1H3 |
InChIキー |
AKUDUFUCQRTQSZ-UHFFFAOYSA-N |
正規SMILES |
CNN1C=NC2=C(C1=O)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


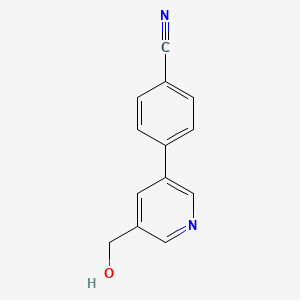
![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)

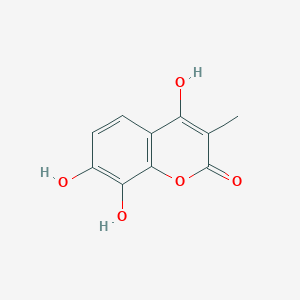


![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
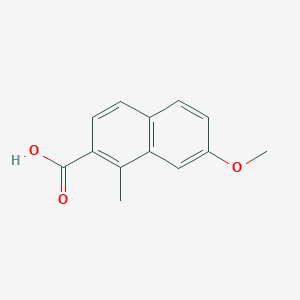
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
